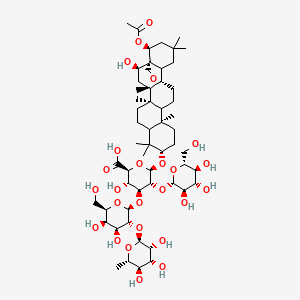
Priverosaponin B 22-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is known for its potential biological activities and is a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Priverosaponin B 22-acetate typically involves the extraction from natural sources, particularly the roots of Primula veris . The extraction process often includes the use of solvents such as ethanol and water. The plant materials are kept with boiled water, and the extracts are then centrifuged to separate the solid materials .
Industrial Production Methods
The identification of the compound is based on the use of reference standards and pseudomolecular ions observed in mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
Priverosaponin B 22-acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents. The conditions for these reactions vary depending on the desired outcome, but they often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may lead to the formation of different oxidized derivatives of this compound.
Scientific Research Applications
Priverosaponin B 22-acetate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Priverosaponin B 22-acetate involves the irritation of the gastric mucosa and mucous membranes in the throat and respiratory tract . This irritation leads to the stimulation of mucus production, which can help in relieving respiratory conditions. The molecular targets and pathways involved in this mechanism are not yet fully understood and require further research.
Comparison with Similar Compounds
Priverosaponin B 22-acetate is compared with other similar triterpenoid saponins, such as primulic acid I and primulic acid II . These compounds share similar structures and biological activities but differ in their specific chemical properties and effects. This compound is unique due to its specific molecular structure and the particular biological activities it exhibits.
List of Similar Compounds
- Primulic acid I
- Primulic acid II
- Primulasaponin I
- Primulasaponin II
Conclusion
This compound is a fascinating compound with significant potential in various scientific research fields. Its unique chemical properties and biological activities make it a valuable subject of study in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C56H90O25 |
|---|---|
Molecular Weight |
1163.3 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(1R,2R,4S,5R,10S,13R,17S,22S)-22-acetyloxy-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosan-10-yl]oxy]-4-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C56H90O25/c1-22-32(61)35(64)38(67)46(73-22)80-43-37(66)34(63)25(20-58)76-48(43)78-41-40(69)42(45(70)71)79-49(44(41)81-47-39(68)36(65)33(62)24(19-57)75-47)77-30-12-13-52(7)26(51(30,5)6)10-14-53(8)27(52)11-15-56-28-16-50(3,4)18-31(74-23(2)59)55(28,21-72-56)29(60)17-54(53,56)9/h22,24-44,46-49,57-58,60-69H,10-21H2,1-9H3,(H,70,71)/t22-,24+,25+,26?,27?,28?,29+,30-,31-,32-,33+,34-,35+,36-,37-,38+,39+,40-,41-,42-,43+,44+,46-,47-,48-,49+,52-,53+,54-,55-,56-/m0/s1 |
InChI Key |
KRRMMMSUTGHBPX-FGYXROSISA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@H]3[C@@H]([C@H](O[C@H]([C@@H]3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5CC[C@@]6(C7CC[C@@]89C1CC(C[C@@H]([C@]1(CO8)[C@@H](C[C@]9([C@@]7(CCC6C5(C)C)C)C)O)OC(=O)C)(C)C)C)C(=O)O)O)CO)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(OC(C3OC4C(C(C(C(O4)CO)O)O)O)OC5CCC6(C(C5(C)C)CCC7(C6CCC89C7(CC(C1(C8CC(CC1OC(=O)C)(C)C)CO9)O)C)C)C)C(=O)O)O)CO)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















